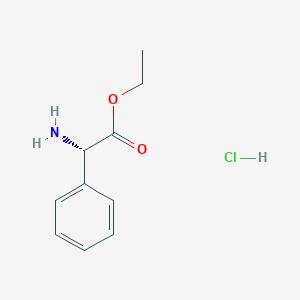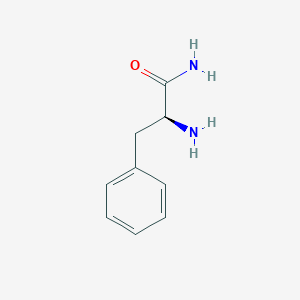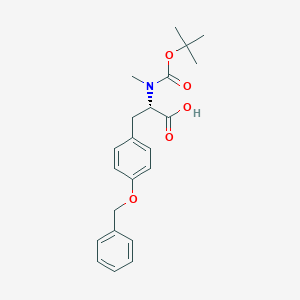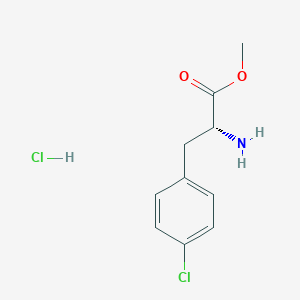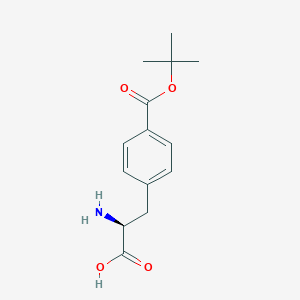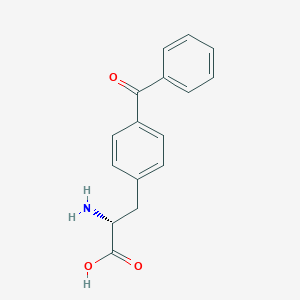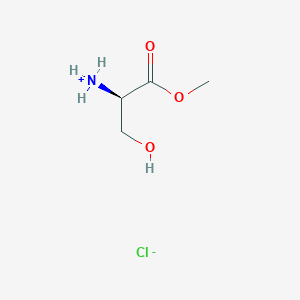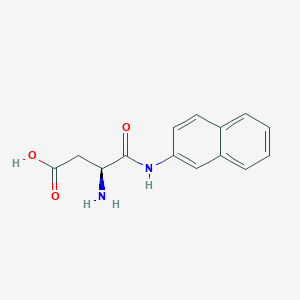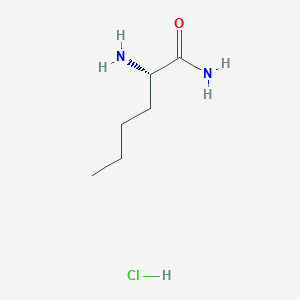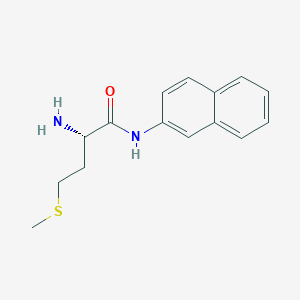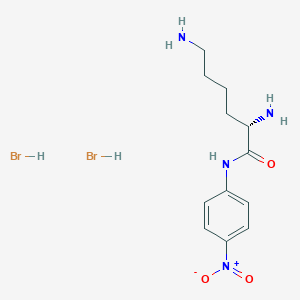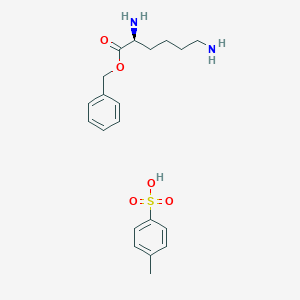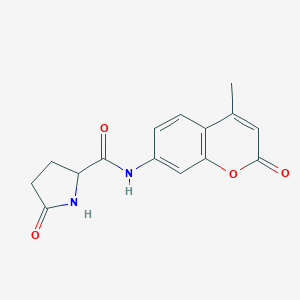
L-Pyroglutamic acid 7-amido-4-methylcoumarin
Overview
Description
L-Pyroglutamic acid 7-amido-4-methylcoumarin is an amino acid derivative1. It is also known as L-Pyroglutamic acid 4-methyl-7-coumarinylamide, L-Pyroglutamic acid 4-methylumbelliferylamide2. It is a fluorogenic substrate for proglutamyl peptidase 113.
Synthesis Analysis
The synthesis analysis of L-Pyroglutamic acid 7-amido-4-methylcoumarin is not readily available from the search results.Molecular Structure Analysis
The empirical formula of L-Pyroglutamic acid 7-amido-4-methylcoumarin is C15H14N2O424. The molecular weight is 286.28 g/mol34.
Chemical Reactions Analysis
L-Pyroglutamic acid 7-amido-4-methylcoumarin is a substrate for aminopeptidase A5. In the gamma-glutamyl transferase assay, the substrate cleaves to yield a blue fluorescent solution5.
Physical And Chemical Properties Analysis
L-Pyroglutamic acid 7-amido-4-methylcoumarin is an off-white to light yellow powder3. It forms crystals67. The optical activity is [α]25/D +48±1°, c = 1% in water: pyridine, 1:12. It should be stored at -20°C17.
Scientific Research Applications
-
Aminopeptidase A Substrate
- Application Summary : L-Pyroglutamic acid 7-amido-4-methylcoumarin is used as a substrate for aminopeptidase A .
- Method of Application : In the assay, the substrate is cleaved to yield a blue fluorescent solution .
- Results/Outcomes : The cleavage of the substrate and the resulting fluorescence can be used to measure the activity of aminopeptidase A .
-
Proglutamyl Peptidase 1 Substrate
- Application Summary : This compound is used as a fluorogenic substrate for proglutamyl peptidase 1 .
- Method of Application : Upon cleavage by the enzyme, it yields a blue fluorescent solution .
- Results/Outcomes : The fluorescence produced upon cleavage can be used to quantify the activity of proglutamyl peptidase 1 .
-
Gamma-Glutamyl Transferase Assay
- Application Summary : L-Pyroglutamic acid 7-amido-4-methylcoumarin is used as a substrate in the gamma-glutamyl transferase assay .
- Method of Application : In the assay, the substrate cleaves to yield a blue fluorescent solution .
- Results/Outcomes : The fluorescence produced upon cleavage can be used to measure the activity of gamma-glutamyl transferase .
-
Pyrrolidonyl Peptidase Assay
- Application Summary : This compound is used as a fluorogenic substrate for the determination of pyrrolidonyl peptidase from Bacillus amyloliquefaciens .
- Method of Application : The substrate is cleaved by the enzyme to produce a blue fluorescent solution .
- Results/Outcomes : The fluorescence produced upon cleavage can be used to quantify the activity of pyrrolidonyl peptidase .
-
Rapid Identification of Enterococci
- Application Summary : This compound is used in an assay for the rapid identification of enterococci .
- Method of Application : The substrate is cleaved by the enzyme to produce a blue fluorescent solution .
- Results/Outcomes : The fluorescence produced upon cleavage can be used to identify enterococci .
-
Determination of Pyrrolidonyl Peptidase from Bacillus Amyloliquefaciens
- Application Summary : This compound is used as a fluorogenic substrate for the determination of pyrrolidonyl peptidase from Bacillus amyloliquefaciens .
- Method of Application : The substrate is cleaved by the enzyme to produce a blue fluorescent solution .
- Results/Outcomes : The fluorescence produced upon cleavage can be used to quantify the activity of pyrrolidonyl peptidase .
Safety And Hazards
The safety data sheet advises to avoid dust formation and breathing dust. Adequate ventilation should be ensured and personnel should be evacuated to safe areas. The product should not be allowed to enter drains8.
Future Directions
The future directions of L-Pyroglutamic acid 7-amido-4-methylcoumarin are not readily available from the search results.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-8-6-14(19)21-12-7-9(2-3-10(8)12)16-15(20)11-4-5-13(18)17-11/h2-3,6-7,11H,4-5H2,1H3,(H,16,20)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNXBGNKSQHIT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Pyroglutamic acid 7-amido-4-methylcoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



